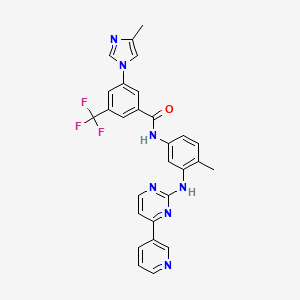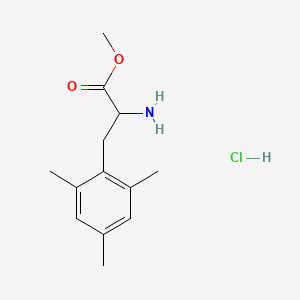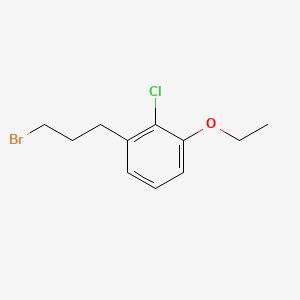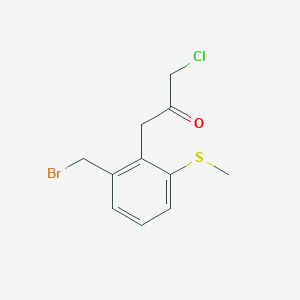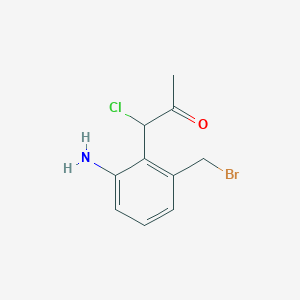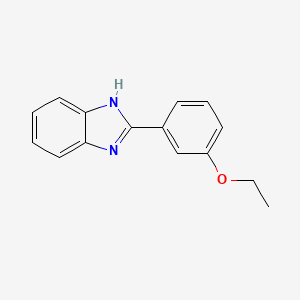
2-(3-ethoxyphenyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxyphenyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethoxy group on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-ethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(3-Ethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the ethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(3-Ethoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-ethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(3-Methoxyphenyl)-1H-benzimidazole
- 2-(4-Ethoxyphenyl)-1H-benzimidazole
- 2-(3-Ethoxyphenyl)-1H-indazole
Uniqueness
2-(3-Ethoxyphenyl)-1H-benzimidazole is unique due to the specific positioning of the ethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(3-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
VUYYQKQCCPTNOP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



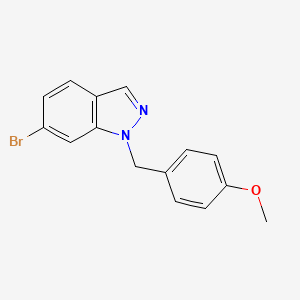
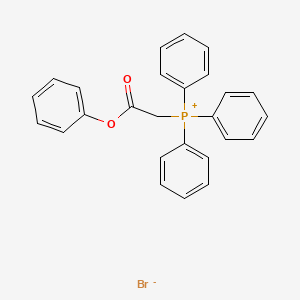
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)
